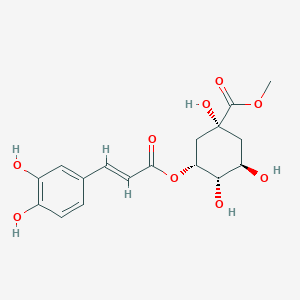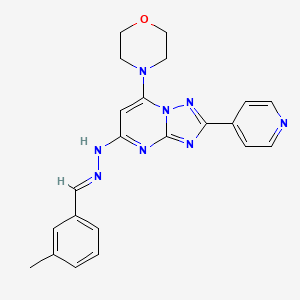
PIKfyve-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIKfyve-IN-2 is a chemical compound that acts as an inhibitor of the phosphoinositide kinase PIKfyve. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate, which is crucial for maintaining endomembrane homeostasis. This compound has emerged as a potential therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders .
Preparation Methods
The synthesis of PIKfyve-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
PIKfyve-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
PIKfyve-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of PIKfyve in cellular processes. In biology, it is employed to investigate the effects of PIKfyve inhibition on cellular functions such as endosomal trafficking, autophagy, and membrane homeostasis. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases like cancer, viral infections, and neurodegenerative disorders. It has shown promise in preclinical studies for its ability to inhibit the proliferation of cancer cells and suppress viral replication .
Mechanism of Action
PIKfyve-IN-2 exerts its effects by inhibiting the activity of the phosphoinositide kinase PIKfyve. This inhibition disrupts the production of phosphatidylinositol-3,5-bisphosphate, leading to alterations in endosomal and lysosomal function. The molecular targets of this compound include the PIKfyve enzyme itself and downstream signaling pathways involved in membrane trafficking and autophagy. By inhibiting PIKfyve, this compound can induce cytoplasmic vacuolization and impair autophagic flux, which contributes to its therapeutic effects .
Comparison with Similar Compounds
PIKfyve-IN-2 can be compared with other PIKfyve inhibitors such as apilimod and YM201636. Apilimod is a well-known PIKfyve inhibitor that has been studied for its potential in treating autoimmune diseases and viral infections. YM201636 is another PIKfyve inhibitor that has shown efficacy in preclinical models of neurodegenerative diseases. This compound is unique in its chemical structure and potency, offering distinct advantages in terms of selectivity and efficacy .
Similar Compounds::- Apilimod
- YM201636
- UNI418
These compounds share a common mechanism of action but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C22H22N8O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+ |
InChI Key |
AJGYMQGRBICUPO-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



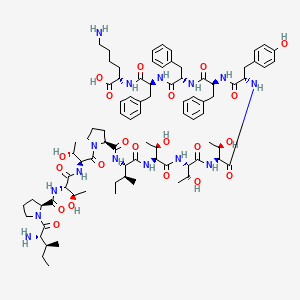
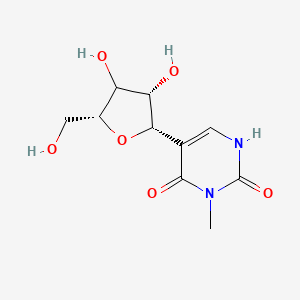
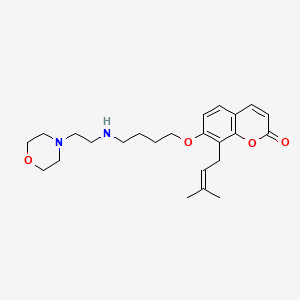

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)

![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
